molecular formula C16H14ClF2NO3 B10960963 N-(2-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(2-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10960963
M. Wt: 341.73 g/mol
InChI Key: UZEIGSKIUHOADO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves the reaction of 2-chlorobenzylamine with 4-(difluoromethoxy)-3-methoxybenzoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups on the benzamide structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H14ClF2NO3

Molecular Weight

341.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C16H14ClF2NO3/c1-22-14-8-10(6-7-13(14)23-16(18)19)15(21)20-9-11-4-2-3-5-12(11)17/h2-8,16H,9H2,1H3,(H,20,21)

InChI Key

UZEIGSKIUHOADO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2Cl)OC(F)F

Origin of Product

United States

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